3-[4-(trifluoromethyl)phenoxy]propanoic Acid
Overview
Description
3-[4-(trifluoromethyl)phenoxy]propanoic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to a propanoic acid moiety. This compound is known for its significant biological activity and is widely used in various fields such as pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
The primary target of 3-[4-(trifluoromethyl)phenoxy]propanoic Acid, also known as Fluazifop, is the plant enzyme acetyl-CoA carboxylase (ACCase) . ACCase plays a crucial role in lipid biosynthesis and the regulation of fatty acid metabolism .
Mode of Action
Fluazifop acts by inhibiting ACCase , thereby disrupting lipid synthesis and ultimately leading to the death of susceptible plants . Its selectivity for grasses arises because it targets the plastid isoform of ACCase, which is present only in these species, making it ineffective on broad-leaved weeds and other organisms including mammals .
Biochemical Pathways
By inhibiting ACCase, Fluazifop disrupts the synthesis of fatty acids, which are essential components of the plant cell membrane. This disruption affects the integrity of the cell membrane, leading to cell death and, ultimately, the death of the plant .
Result of Action
The molecular and cellular effects of Fluazifop’s action result in the disruption of fatty acid synthesis, damage to cell membranes, cell death, and ultimately plant death . This makes Fluazifop an effective herbicide for the control of grassy weeds.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Fluazifop. For instance, the presence of a -CF3 group in the molecule can improve drug potency . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(trifluoromethyl)phenoxy]propanoic acid typically involves the reaction of 4-(trifluoromethyl)phenol with 3-chloropropanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the carbon atom of the 3-chloropropanoic acid, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used include bases such as sodium hydroxide or potassium carbonate, and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) .
Chemical Reactions Analysis
Types of Reactions
3-[4-(trifluoromethyl)phenoxy]propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
3-[4-(trifluoromethyl)phenoxy]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of agrochemicals and functional materials.
Comparison with Similar Compounds
Similar Compounds
- 4-(trifluoromethyl)hydrocinnamic acid
- 4-(trifluoromethyl)phenylpropionic acid
- 3-(4-(trifluoromethoxy)phenyl)propanoic acid
Uniqueness
3-[4-(trifluoromethyl)phenoxy]propanoic acid is unique due to its specific structural features, such as the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications requiring high stability and bioactivity .
Biological Activity
3-[4-(Trifluoromethyl)phenoxy]propanoic acid, also known as Fluazifop, is a compound characterized by a trifluoromethyl group attached to a phenoxy ring, which is further connected to a propanoic acid moiety. This compound exhibits significant biological activity, particularly in the fields of agriculture and pharmaceuticals. Its primary mechanism of action involves the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), disrupting lipid synthesis in plants and leading to cell death.
- Target Enzyme : The primary target of this compound is acetyl-CoA carboxylase (ACCase) .
- Mode of Action : By inhibiting ACCase, Fluazifop disrupts fatty acid synthesis, which is crucial for maintaining the integrity of plant cell membranes. This disruption ultimately results in cell death and plant mortality.
- Biochemical Pathways : The inhibition of ACCase affects multiple biochemical pathways, leading to reduced lipid production and compromised cellular structures.
Case Studies and Research Findings
-
Agricultural Applications :
- Fluazifop is widely used as a herbicide due to its selective action against certain grasses while being safe for broadleaf crops. Its efficacy is influenced by environmental conditions such as soil type and moisture levels .
- A study demonstrated that the presence of the trifluoromethyl group enhances the compound's potency, making it more effective in controlling weed populations without harming crops.
-
Pharmaceutical Research :
- Research has explored the potential of this compound as an enzyme inhibitor in various biological contexts. Its structure allows for interaction with multiple biological targets, suggesting potential applications in drug development beyond herbicides .
- In vitro studies have shown promising results against several cancer cell lines, indicating that compounds with similar structures may exhibit anti-cancer properties. For instance, derivatives of trifluoromethyl-containing compounds demonstrated lower IC50 values compared to standard chemotherapeutics like Doxorubicin .
- Environmental Impact Studies :
Data Table: Biological Activity Summary
Properties
IUPAC Name |
3-[4-(trifluoromethyl)phenoxy]propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c11-10(12,13)7-1-3-8(4-2-7)16-6-5-9(14)15/h1-4H,5-6H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWSTGVKIRQGEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201257395 | |
Record name | 3-[4-(Trifluoromethyl)phenoxy]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201257395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
537013-50-6 | |
Record name | 3-[4-(Trifluoromethyl)phenoxy]propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=537013-50-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[4-(Trifluoromethyl)phenoxy]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201257395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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